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uvp1 gene product - 125623-70-3

uvp1 gene product

Catalog Number: EVT-1520214
CAS Number: 125623-70-3
Molecular Formula: C8H9BrClN
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The uvp1 gene is primarily sourced from Escherichia coli and related bacterial species. It has been studied extensively in laboratory settings, particularly in recombinant DNA technology, where it serves as a model for understanding gene expression and regulation.

Classification

The uvp1 gene product is classified as a protein involved in bacterial gene regulation. It falls under the category of regulatory proteins that modulate various cellular processes, including transcription and translation.

Synthesis Analysis

Methods

The synthesis of the uvp1 gene product typically involves molecular cloning techniques. The most common methods include:

  • Polymerase Chain Reaction (PCR): This technique amplifies specific DNA sequences to generate sufficient quantities for cloning.
  • Gene Synthesis: Custom gene synthesis services can create synthetic versions of the uvp1 gene, ensuring high fidelity and accuracy. Companies like Thermo Fisher Scientific and Twist Bioscience offer advanced synthesis methods that optimize codon usage for enhanced expression in Escherichia coli .

Technical Details

Gene synthesis involves several steps:

  1. Design: The desired sequence is designed considering factors like codon optimization.
  2. Assembly: Short oligonucleotides are synthesized and assembled into longer fragments.
  3. Cloning: The assembled DNA is inserted into a suitable vector for propagation in bacterial cells.
  4. Expression: The recombinant plasmid is introduced into Escherichia coli to express the uvp1 gene product.
Molecular Structure Analysis

Structure

  • Domains: Functional domains that interact with nucleic acids or other proteins.
  • Conformation: The three-dimensional structure that facilitates its role in transcriptional regulation.

Data

Structural studies through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may provide further insights into its conformation and functional sites.

Chemical Reactions Analysis

Reactions

The uvp1 gene product participates in several biochemical reactions within the cell:

  • Transcriptional Activation: It may bind to specific DNA sequences to enhance the transcription of downstream genes.
  • Protein-Protein Interactions: Interacts with other regulatory proteins to form complexes that modulate gene expression.

Technical Details

These interactions often involve post-translational modifications that can affect the stability and activity of the protein, including phosphorylation or methylation.

Mechanism of Action

Process

The mechanism of action of the uvp1 gene product involves its role as a transcription factor or regulator:

  1. Binding: The protein binds to promoter regions or enhancer elements of target genes.
  2. Recruitment: It recruits RNA polymerase and other transcription machinery components to initiate transcription.
  3. Regulation: Modulates the expression levels based on environmental stimuli or cellular conditions.

Data

Studies have indicated that mutations within the uvp1 gene can lead to altered expression patterns, demonstrating its critical role in maintaining proper cellular function .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: The molecular weight of the uvp1 gene product is approximately 25 kDa, typical for small regulatory proteins.
  • Solubility: Generally soluble in aqueous buffers used for protein purification.

Chemical Properties

  • Stability: The protein's stability can be influenced by pH, temperature, and ionic strength of the solution.
  • Reactivity: May undergo various chemical modifications that affect its function and interactions.

Relevant analyses using techniques like circular dichroism spectroscopy can provide insights into its secondary structure and stability under different conditions.

Applications

Scientific Uses

The uvp1 gene product has several applications in scientific research:

  • Gene Regulation Studies: It serves as a model for understanding transcriptional regulation mechanisms in bacteria.
  • Biotechnology: Potential use in synthetic biology for designing genetic circuits or enhancing microbial production systems.
  • Pathogen Research: Insights gained from studying this protein could inform strategies to combat bacterial infections by targeting regulatory pathways.
Molecular Characterization of the uvp1 Gene Product

Genomic Organization and Sequence Analysis of the uvp1 Locus

The uvp1 gene is located on the IncN plasmid R46 (pKM101), a promiscuous plasmid prevalent in Gram-negative bacteria like Escherichia coli. The gene resides within the plasmid’s "leading region," which houses functions essential for plasmid stability, replication, and conjugative transfer. Genomic mapping reveals that uvp1 is adjacent to the integron In1, with its promoter region overlapping the 5′-conserved segment (5′-CS) of the integron. This physical linkage suggests functional interplay between uvp1 and integron-mediated gene cassette systems [4] [8].

The uvp1 coding sequence spans an open reading frame (ORF) of 198 amino acids, flanked upstream by a 256-bp regulatory region containing a resolution (res) site. This res site comprises two inverted repeat subsites (Site I and Site II), with Site I embedded within the integron’s 5′-CS. Nucleotide sequencing confirms that the res site is indispensable for uvp1-mediated recombination events, positioning the gene as a key regulator of plasmid architectural stability [4] [8] [5].

Table 1: Genomic Features of the uvp1 Locus

FeatureSpecification
Host PlasmidR46 (pKM101), IncN group
Chromosomal LocationLeading region of plasmid DNA
Adjacent ElementsIntegron In1 (5′-conserved segment)
ORF Length594 bp (198 codons)
res Site Position256-bp upstream of uvp1, overlaps In1 5′-CS
Critical SubsitesSite I (69 bp), Site II (inverted repeats)

Structural Features of the uvp1-Encoded Protein

Apparent Molecular Weight and Amino Acid Composition

The uvp1 protein is a 20 kDa polypeptide, as determined by SDS-PAGE analysis of E. coli minicell expression systems. This observed molecular weight aligns with the predicted mass based on its 198-amino-acid sequence. The protein exhibits a basic isoelectric point (pI) due to a high proportion of positively charged residues (lysine and arginine), facilitating electrostatic interactions with DNA backbone phosphates. Secondary structure predictions indicate a mixed α-helix/β-sheet topology, typical of catalytic domains in site-specific recombinases [1] [8].

Conserved Domains and Motifs

Uvp1 belongs to the serine recombinase family (resolvase/invertase family), characterized by two signature domains:

  • N-terminal Catalytic Domain: Contains the conserved serine nucleophile (Ser10) responsible for transient covalent DNA binding and strand cleavage. This domain adopts an αβ-fold with a five-stranded β-sheet surrounded by α-helices.
  • C-terminal DNA-Binding Domain: Features a helix-turn-helix (HTH) motif that recognizes and binds inverted repeats within the res site.

PROSITE database analysis (PDOC00334) identifies two diagnostic motifs in uvp1:

  • Motif 1: G-Y-S-[KR]-H (positions 8–12), housing the catalytic serine.
  • Motif 2: E-L-[GA]-x(2)-R (positions 50–55), stabilizing the recombination complex [9].

Table 2: Domain Architecture of the uvp1 Protein

DomainPosition (aa)Key MotifsFunction
Catalytic Domain1–120G-Y-S-K-H (Ser10 active site)DNA cleavage via phosphoserine intermediate
Dimerization Interface25–80Hydrophobic patchesProtein oligomerization
HTH Domain130–180Helix 1: DNA recognition; Helix 2: Stabilizationres site binding (Site I/Site II)

Phylogenetic Relationships to Resolvase and Site-Specific Recombinases

Phylogenetic analysis places uvp1 within the resolvase clade of the serine recombinase superfamily. It shares 40–60% sequence identity with canonical resolvases like Tn3 (γδ resolvase) and Tn21 resolvase, and 30–35% identity with DNA invertases (e.g., Hin, Gin). Key residues in the catalytic pocket (Ser10, Arg68, Glu124) are fully conserved, underscoring functional homology. However, uvp1 lacks the N-terminal regulatory helices present in sporulation-associated recombinases (e.g., Bacillus subtilis SpoIVCA), indicating specialization in plasmid biology [4] [9] [5].

Uvp1’s closest functional ortholog is the ParA resolvase of plasmid RP4. Both proteins:

  • Resolve cointegrates via res site-specific recombination.
  • Bind to hybrid res sites formed by plasmid fusion events.
  • Depend on a minimal 69-bp res subsite (Site I) for activity [5] [8].

Notably, uvp1 diverges from transposon-encoded resolvases by its genomic context: It is constitutively expressed from the R46 plasmid rather than being part of a transposition module. This autonomy enables it to regulate integron cassette rearrangements independently of host recombinases [4] [8].

Table 3: Phylogenetic Classification of uvp1 Among Serine Recombinases

ProteinOrganism/ElementIdentity to uvp1 (%)FunctionGenomic Context
uvp1R46 plasmid100 (reference)res-site resolution, integron stabilityPlasmid-encoded
Tn3 resolvaseTn3 transposon58Transposon cointegrate resolutionTransposon-encoded
ParARP4 plasmid55Plasmid partitioning, recombinationPlasmid-encoded
Hin invertaseSalmonella chromosome32Flagellar antigen switchingChromosomal
SpoIVCABacillus subtilis28Sporulation sigma factor activationChromosomal

Properties

CAS Number

125623-70-3

Product Name

uvp1 gene product

Molecular Formula

C8H9BrClN

Synonyms

uvp1 gene product

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